2-Methylthio-4-aminouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthio-4-aminouracil (MMAU) is a synthetic compound that has gained attention in recent years due to its potential applications in various fields of research and industry. It has a molecular formula of C5H9N3OS and a molecular weight of 159.21 g/mol .
Synthesis Analysis
A series of 2-methylthio-1,4-dihydropyrimidine derivatives were synthesized in good yields by alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The structures were confirmed by elemental analysis, IR and 1H NMR spectra .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The molecule also contains a methylthio group and an amino group attached to the pyrimidine ring .Chemical Reactions Analysis
6-Aminouracil and its derivatives are versatile heterocyclic compounds and are frequently employed to synthesize a wide array of fused uracils annulated with other heterocyclic rings . Multicomponent reactions (MCRs) are important in the synthesis of natural products and pharmaceuticals by forming heterocyclic molecular frameworks with generally high atom-economy in a single reaction step .Physical And Chemical Properties Analysis
This compound has a molecular weight of 159.21 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
2-Methylthio-4-aminouracil has been used in a variety of scientific research applications, including the study of enzyme activity, protein-protein interactions, and drug metabolism. It has also been used to study the effects of sulfur-containing compounds on cell metabolism. In addition, this compound has been used to study the effects of sulfur-containing compounds on gene expression and the regulation of gene expression.
Mechanism of Action
Target of Action
It’s structurally similar to 5-aminouracil, which is known to interact with dna oligonucleotides .
Mode of Action
5-aminouracil, a structurally similar compound, binds as a third strand capable of forming a triplex through hydrogen bonding of both amino, carbonyl groups, and ring nitrogens
Biochemical Pathways
5-aminouracil is known to inhibit the incorporation of guanosine into nucleic acids , suggesting that MMAU might also interfere with nucleic acid synthesis or metabolism.
Result of Action
5-aminouracil acts as an antitumor, antibacterial, and antiviral drug , suggesting that MMAU might have similar effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Methylthio-4-aminouracil in laboratory experiments is its ability to form covalent bonds with other molecules. Additionally, this compound is relatively stable and easy to synthesize. However, this compound is insoluble in water, and therefore must be used in aqueous solutions.
Future Directions
In the future, 2-Methylthio-4-aminouracil may be used in a variety of applications, including the development of new drugs and drug delivery systems. Additionally, this compound may be used in the study of enzyme activity and protein-protein interactions. Furthermore, this compound may be used to study the effects of sulfur-containing compounds on gene expression and the regulation of gene expression. Finally, this compound may be used to investigate the effects of sulfur-containing compounds on cell metabolism and the regulation of cell metabolism.
Synthesis Methods
2-Methylthio-4-aminouracil can be synthesized in a two-step process utilizing the reaction of 4-aminobenzoic acid with thiourea. The first step involves the conversion of 4-aminobenzoic acid to 4-amino-2-methylthiophenol, which is then reacted with thiourea to form this compound. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is isolated and purified.
properties
IUPAC Name |
6-amino-2-methylsulfanyl-2,3-dihydro-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-10-5-7-3(6)2-4(9)8-5/h2,5,7H,6H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGBLBXTTBHTJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1NC(=CC(=O)N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.